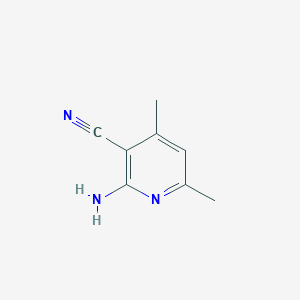

2-Amino-4,6-dimethylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJFVYFSZCMYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282311 | |

| Record name | 2-amino-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812220 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5468-34-8 | |

| Record name | 2-Amino-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5468-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethylnicotinonitrile from 3-Aminocrotononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The synthesis is approached via a Hantzsch-type pyridine synthesis, a classic and versatile method for the formation of pyridine rings. This document details the proposed reaction mechanism, a representative experimental protocol, and expected analytical data based on analogous chemical transformations.

Introduction

Substituted pyridines are a cornerstone of many pharmaceutical compounds and functional materials. Among them, 2-aminonicotinonitriles are particularly valuable synthetic intermediates. This guide focuses on a plausible and efficient synthesis of this compound from readily available starting materials: 3-aminocrotononitrile and acetylacetone (pentane-2,4-dione). This reaction follows a well-established cyclocondensation pathway, offering a straightforward route to this class of molecules.

Proposed Reaction Pathway and Mechanism

The synthesis of this compound from 3-aminocrotononitrile and acetylacetone is a variation of the Hantzsch pyridine synthesis. This multi-step, one-pot reaction involves the condensation of a β-enaminonitrile with a 1,3-dicarbonyl compound. The reaction is typically catalyzed by an acid or a base and proceeds through a sequence of condensation, cyclization, and dehydration/aromatization steps.

The proposed mechanism involves the following key transformations:

-

Knoevenagel-type Condensation: The reaction is initiated by the condensation of one of the ketone carbonyls of acetylacetone with the active methylene group of a second molecule of 3-aminocrotononitrile, or the self-condensation of acetylacetone, though the reaction between the two principal components is more direct.

-

Michael Addition: The enamine character of 3-aminocrotononitrile allows for a nucleophilic attack on an activated intermediate.

-

Cyclization and Dehydration: Intramolecular cyclization followed by the elimination of a water molecule leads to a dihydropyridine intermediate.

-

Aromatization: The dihydropyridine intermediate readily undergoes oxidation to form the stable aromatic pyridine ring. In many cases, this oxidation occurs in situ, driven by the thermodynamic stability of the aromatic product.

Below is a diagram illustrating the logical flow of the proposed synthetic pathway.

Caption: Logical flow of the synthesis.

Experimental Protocol

Materials:

-

3-Aminocrotononitrile

-

Acetylacetone (Pentane-2,4-dione)

-

Ethanol (or other suitable solvent like acetic acid)

-

Catalyst (e.g., piperidine, triethylamine, or a Lewis acid)

-

Reaction vessel (round-bottom flask) with a reflux condenser

-

Stirring apparatus (magnetic stirrer)

-

Heating apparatus (heating mantle or oil bath)

Procedure:

-

To a solution of 3-aminocrotononitrile (1.0 eq.) in ethanol, add acetylacetone (1.0-1.2 eq.).

-

Add a catalytic amount of a suitable base, such as piperidine or triethylamine (e.g., 0.1 eq.). Alternatively, an acid catalyst like acetic acid can be used as the solvent.

-

The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid.

The workflow for this experimental procedure is outlined below.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-4,6-dimethylnicotinonitrile (CAS No. 5468-34-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular derivative, this guide also incorporates information from the broader class of 2-amino-3-cyanopyridines to provide a contextual understanding of its potential characteristics and biological activities.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that experimental data for this specific compound is scarce in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | [1][2][3] |

| Molecular Weight | 147.18 g/mol | [1][2][3] |

| Melting Point | 224-225 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Not explicitly documented. By analogy to similar small heterocyclic molecules like 2-amino-4-methylpyridine, it is expected to have some solubility in water and be soluble in lower alcohols and DMF.[4] | |

| pKa | Not experimentally determined. |

Synthesis Methodology

The synthesis of this compound typically follows a well-established multicomponent reaction for 2-amino-3-cyanopyridines.[5][6] This approach offers high efficiency and atom economy.

General Experimental Protocol: Four-Component Synthesis

A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives is a one-pot, four-component reaction.[5][6] For the synthesis of this compound, the following protocol can be adapted:

-

Reactant Mixture: In a suitable reaction vessel, combine equimolar amounts of acetone (ketone source), acetaldehyde (aldehyde source), malononitrile, and a slight excess of ammonium acetate.

-

Solvent/Catalyst: The reaction can be performed under various conditions, including solvent-free with microwave irradiation, or using a catalyst such as a solid acid nanocatalyst or an ionic liquid to improve yields and reaction times.[5][7][8]

-

Reaction Conditions: The mixture is typically heated, for instance, to around 80°C under microwave irradiation for 30-60 minutes in solvent-free conditions.[5] Conventional heating in a solvent like ethanol with a catalytic amount of a base like piperidine can also be employed, often requiring longer reaction times.[9]

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled. If performed in a solvent, the product may precipitate and can be collected by filtration. If solvent-free, the crude product is typically washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.

Caption: A generalized workflow for the four-component synthesis of this compound.

Spectral Properties

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amino (N-H) and cyanide (-C≡N) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely show singlets for the two methyl groups, a singlet for the proton on the pyridine ring, and a broad singlet for the amino (-NH₂) protons. The chemical shifts would be influenced by the electronic environment of the pyridine ring. For analogous diphenyl derivatives, the amino protons appear around δ 5.3 ppm and the pyridine proton at position 5 appears around δ 7.1-7.2 ppm.[10]

-

¹³C NMR: The spectrum would display distinct signals for the two methyl carbons, the nitrile carbon, and the four carbons of the pyridine ring. The nitrile carbon signal is typically found in the range of δ 115-120 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.18 g/mol ).

Potential Biological Activities and Signaling Pathways

Specific biological studies on this compound are not extensively reported. However, the 2-amino-3-cyanopyridine scaffold is a well-known pharmacophore present in a variety of biologically active molecules.[11]

Derivatives of 2-amino-3-cyanopyridine have demonstrated a broad range of pharmacological activities, including:

-

Anticancer Activity: Several derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancer.[9][12][13]

-

Enzyme Inhibition: This class of compounds has been investigated for the inhibition of various enzymes. For instance, some derivatives are known to be inhibitors of carbonic anhydrases and kinases such as VEGFR-2 and HER-2.[9][14]

-

Antimicrobial and Antifungal Activity: Some 2-amino-3-cyanopyridine derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[15]

The mechanism of action for the anticancer effects of some 2-amino-3-cyanopyridine derivatives has been linked to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2).[9]

Caption: A logical diagram illustrating the potential biological activities and molecular targets of the 2-amino-3-cyanopyridine scaffold.

Conclusion

This compound is a readily synthesizable heterocyclic compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific experimental data for this compound is limited, the known biological activities of the broader class of 2-amino-3-cyanopyridines suggest that it may possess valuable pharmacological properties. Further research is warranted to fully characterize its physicochemical profile and explore its potential therapeutic applications.

References

- 1. aurumpharmatech.com [aurumpharmatech.com]

- 2. 2-amino-4,6-dimethylpyridine-3-carbonitrile | 5468-34-8 [sigmaaldrich.com]

- 3. This compound,(CAS# 5468-34-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Amino-4,6-dimethylnicotinonitrile: A Technical Overview

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Amino-4,6-dimethylnicotinonitrile. These predictions are based on the known spectral data of similar chemical structures, such as 2-amino-4,6-diphenylnicotinonitrile and other substituted aminopyridines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | Singlet | 1H | H-5 (aromatic) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~2.4 | Singlet | 3H | C4-CH₃ |

| ~2.3 | Singlet | 3H | C6-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 |

| ~158 | C6 |

| ~155 | C4 |

| ~117 | CN |

| ~108 | C5 |

| ~90 | C3 |

| ~24 | C6-CH₃ |

| ~21 | C4-CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 2230 - 2210 | Strong | C≡N stretch |

| 1650 - 1600 | Medium-Strong | N-H bend |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |

| 1400 - 1350 | Medium | C-H bend (methyl) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~147 | [M]⁺ (Molecular Ion) |

| Fragments | Loss of CH₃, HCN, NH₂ |

Experimental Protocols

The acquisition of the spectroscopic data for this compound would typically follow standardized laboratory procedures. The following are generalized experimental protocols that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectra would be recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, the data could be collected using the KBr pellet method, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Alternatively, an attenuated total reflectance (ATR) accessory could be used, where the solid sample is placed directly onto the ATR crystal. The spectrum would typically be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, likely with an electron ionization (EI) source for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion. The sample would be introduced into the instrument, ionized, and the resulting ions separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a compound like this compound follows a logical progression. The diagram below illustrates this typical workflow.

Caption: General workflow from compound synthesis to spectroscopic analysis and final characterization.

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The availability of experimentally derived data in the future will allow for a direct and precise validation of these predictions.

Crystal Structure Analysis of 2-Amino-4,6-dimethylnicotinonitrile: A Technical Guide Based on Analogous Compounds

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases has revealed no experimental or computational studies detailing the crystal structure of 2-Amino-4,6-dimethylnicotinonitrile. This technical guide, therefore, presents a detailed analysis of closely related 2-aminonicotinonitrile derivatives for which crystal structures have been determined. The information provided herein is intended to offer insights into the potential structural characteristics, intermolecular interactions, and experimental methodologies applicable to the target compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of nicotinonitrile derivatives.

Comparative Crystallographic Data of Related Nicotinonitrile Derivatives

To infer the likely crystallographic properties of this compound, a comparative summary of data from structurally similar compounds is presented below. These molecules share the core 2-aminonicotinonitrile scaffold and provide a basis for understanding how different substituents at the 4- and 6-positions influence the crystal packing.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | C₂₂H₁₃Cl₂N₃ | Triclinic | P-1 | 9.5020(19) | 10.054(2) | 10.735(2) | 72.78(3) | 89.17(3) | 74.81(3) | 943.1(3) | 2 |

| 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) | C₁₈H₁₁Cl₂N₃ | Monoclinic | P2₁/c | 9.421(3) | 27.617(6) | 12.501(4) | 90 | 106.31(3) | 90 | 3121.6(16) | 8 |

| 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate | C₆H₁₀N₃O₂⁺·C₅H₃O₂S⁻ | Monoclinic | P2₁/n | 6.7335(3) | 7.6307(4) | 25.0638(10) | 90 | 93.928(4) | 90 | 1284.78(10) | 4 |

Intermolecular Interactions in Nicotinonitrile Crystal Structures

The crystal packing of 2-aminonicotinonitrile derivatives is predominantly governed by a network of intermolecular hydrogen bonds and π–π stacking interactions.

In the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, molecules are linked by N—H···N and C—H···N hydrogen bonds, creating a three-dimensional network that stabilizes the crystal lattice.[1] Similarly, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) features two independent molecules with comparable geometries, and its stability is significantly influenced by dispersion forces and hydrogen bonding.[2][3] Computational studies using Density Functional Theory (DFT) have been employed to further understand the structural and chemical properties of these molecules and their dimers.[2][3]

For 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, a related aminopyrimidine structure, the cation and anion interact via a pair of N—H···O hydrogen bonds, forming a distinct R²₂(8) ring motif.[4][5] These motifs are further linked by π–π stacking interactions between the pyrimidine rings.[4][5] It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, likely forming dimers through N-H···N interactions involving the amino group and the nitrile nitrogen.

Experimental Protocols

While specific protocols for this compound are not available, the following sections detail the general methodologies for the synthesis, crystallization, and structure determination of analogous compounds.

Synthesis of 2-Aminonicotinonitrile Derivatives

The synthesis of 2-aminonicotinonitrile derivatives is often achieved through a multi-component reaction. For instance, 2-amino-4,6-diarylnicotinonitriles have been synthesized by reacting an aromatic aldehyde, an acetophenone, malononitrile, and ammonium acetate.[6] These reactions can be facilitated by a catalyst, such as boric acid, under microwave irradiation in solvent-free conditions, which is an environmentally friendly approach.[6]

Single Crystal Growth

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A common method for growing crystals of nicotinonitrile derivatives is slow evaporation from a suitable solvent. For example, crystals of 2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile were grown by dissolving the compound in methanol and allowing the solvent to evaporate slowly at room temperature over several days.[1] Similarly, crystals of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate were obtained from a hot methanolic solution that was cooled slowly to room temperature.[4][5]

X-ray Diffraction Analysis

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. The general workflow for this process is outlined below.

During data collection, a single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1] The final structural model is validated and can be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Conclusion

Although the crystal structure of this compound has not yet been reported, this technical guide provides a comprehensive overview of the structural properties and experimental methodologies of closely related compounds. Based on the analysis of these analogues, it is anticipated that the crystal structure of the target compound will be stabilized by a network of N-H···N hydrogen bonds, likely forming dimeric motifs, and potentially further stabilized by π–π stacking interactions. The experimental protocols outlined for synthesis, crystallization, and X-ray diffraction analysis serve as a practical starting point for future investigations to elucidate the definitive crystal structure of this compound. Such a study would be a valuable contribution to the understanding of the solid-state properties of this class of compounds.

References

- 1. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.aalto.fi [research.aalto.fi]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 2-Amino-4,6-dimethylnicotinonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for determining and documenting the solubility of 2-Amino-4,6-dimethylnicotinonitrile in a range of common organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document emphasizes standardized experimental protocols to ensure the generation of accurate and reproducible results. The methodologies detailed herein are intended to support research, process development, and formulation activities. Included are protocols for preliminary qualitative assessment, quantitative equilibrium solubility determination via the gravimetric shake-flask method, and data presentation standards.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. Solubility dictates solvent selection for reactions, crystallization, and analytical characterization. This guide presents a standardized approach to systematically measure and report the solubility of this compound.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not widely available in peer-reviewed literature. Therefore, this section provides a template for the systematic recording of experimentally determined solubility data. It is recommended that researchers utilize the experimental protocols outlined in Section 3 to populate this table with their findings.

Table 1: Experimental Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Observations |

| Protic Solvents | Methanol | 25 | ||||

| Ethanol | 25 | |||||

| Isopropanol | 25 | |||||

| Water | 25 | |||||

| Aprotic Polar | Acetone | 25 | ||||

| Acetonitrile | 25 | |||||

| Dimethylformamide | 25 | |||||

| Dimethyl Sulfoxide | 25 | |||||

| Aprotic Nonpolar | Toluene | 25 | ||||

| Hexane | 25 | |||||

| Dichloromethane | 25 | |||||

| Ethyl Acetate | 25 |

Experimental Protocols

The following protocols are provided to ensure consistency and comparability of solubility data. It is crucial that the this compound used is of high purity. If necessary, the compound should be purified by recrystallization prior to solubility determination.[1][2]

Compound Purification (Recrystallization)

Objective: To purify this compound to a high degree of purity to ensure accurate solubility measurements.

Materials:

-

Crude this compound

-

Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, add approximately 50 mg of the crude compound. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is not suitable. Heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

-

Purity Assessment: Confirm the purity of the recrystallized compound using techniques such as melting point determination, HPLC, or NMR.

Qualitative Solubility Assessment

Objective: To rapidly assess the approximate solubility of the compound in a range of solvents to inform the selection of solvents for quantitative analysis.

Materials:

-

Purified this compound

-

A selection of common organic solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of purified this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution and classify as:

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a specified temperature. This method is considered a gold standard for determining thermodynamic solubility.[3][4]

Materials:

-

Purified this compound

-

Selected organic solvents

-

Screw-cap vials

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of purified this compound to a screw-cap vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining after equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[3][5] The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry container. This step is crucial to remove all undissolved solid particles.

-

Gravimetric Analysis: Accurately weigh the container with the filtered saturated solution.[6]

-

Solvent Evaporation: Carefully evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely removed and the container has returned to room temperature, weigh the container with the dried solute.

-

Calculation: Calculate the solubility using the recorded masses.

Mandatory Visualizations

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationship for Solvent Selection

Caption: Solvent Selection Logic for Recrystallization.

References

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 2-Amino-4,6-disubstituted-nicotinonitriles

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantum chemical studies on 2-Amino-4,6-dimethylnicotinonitrile. Therefore, this guide utilizes the closely related and well-studied analogue, 2-Amino-4,6-diphenylnicotinonitrile, as a representative model to illustrate the methodologies, data presentation, and theoretical concepts. The quantitative data herein pertains exclusively to the diphenyl derivative and should be interpreted as a foundational example for prospective studies on the dimethyl variant.

Introduction

2-Amino-4,6-disubstituted-nicotinonitriles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial and antiproliferative properties, coupled with their promising photophysical characteristics, make them valuable scaffolds for drug design and the development of fluorescent probes.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and the rational design of novel derivatives with enhanced functionalities.[1]

This technical guide provides an in-depth overview of the quantum chemical studies performed on 2-Amino-4,6-diphenylnicotinonitrile, offering a blueprint for similar investigations on its dimethyl analogue. The guide details the computational methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow and conceptual relationships inherent in such theoretical studies.

Computational Methodologies

The foundation of modern quantum chemical analysis of organic molecules lies in the application of robust theoretical models and basis sets. The studies on 2-Amino-4,6-diphenylnicotinonitrile predominantly employ Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties.

Experimental and Computational Protocols:

The typical computational protocol for analyzing molecules like 2-Amino-4,6-diphenylnicotinonitrile involves the following steps:

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on this optimized geometry. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set such as 6-311++G(d,p).[1] This basis set is extensive, including diffuse functions (++) to describe lone pairs and polarization functions (d,p) for more accurate geometry.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[2]

-

Electronic Property Calculations: A range of electronic properties are computed to understand the molecule's reactivity and electronic behavior. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

-

-

Excited State Calculations (TD-DFT): To understand the photophysical properties, such as UV-Vis absorption and fluorescence, TD-DFT calculations are performed. These calculations provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*).[1]

The following diagram illustrates the typical workflow for a quantum chemical study.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for assessing the thermal stability and decomposition profile of 2-Amino-4,6-dimethylnicotinonitrile. In the absence of specific literature data for this compound, this document outlines standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), methods for data interpretation, and potential decomposition pathways. This guide is intended to be a practical resource for the physicochemical characterization of this compound and similar novel chemical entities, which is a critical aspect of drug development and chemical safety.

Introduction

This compound is a substituted aminopyridine derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the thermal properties of such molecules is paramount for ensuring their safe handling, storage, and processing during pharmaceutical development. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining key stability parameters. TGA provides quantitative information on mass changes as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow associated with thermal transitions, allowing for the determination of melting points, phase changes, and the enthalpy of decomposition.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as it is heated at a controlled rate.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5 to 10 mg of this compound into an appropriate pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a linear heating rate, commonly 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the corresponding TGA curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2 to 5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition. A typical range would be from 25 °C to 400 °C.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The peak temperatures and the area under the peaks (enthalpy change) are calculated.

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in clear and structured tables for easy comparison and interpretation. The following tables present hypothetical data for this compound to illustrate the expected format.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~250 °C |

| Temperature at 5% Mass Loss (Td5) | ~260 °C |

| Temperature at 10% Mass Loss (Td10) | ~275 °C |

| Residual Mass at 600 °C | < 5% |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value |

| Melting Point (Tm) | ~180 - 190 °C |

| Enthalpy of Fusion (ΔHfus) | 25 - 35 J/g |

| Onset of Decomposition (Exotherm) | ~245 °C |

| Peak Decomposition Temperature (Exotherm) | ~280 °C |

| Enthalpy of Decomposition (ΔHdec) | 300 - 400 J/g |

Mandatory Visualizations

Diagrams are essential for visualizing experimental workflows and potential chemical pathways.

Interpretation of Results and Decomposition Pathway

The thermal decomposition of nitrogen-containing heterocyclic compounds can proceed through complex reaction pathways. For this compound, the initial mass loss observed in TGA, corresponding to the major exothermic event in DSC, is likely associated with the fragmentation of the molecule. Based on the structure, potential decomposition pathways could involve the cleavage of the amino and cyano groups, as well as the methyl substituents from the pyridine ring.

The primary decomposition products are likely to be small gaseous molecules such as ammonia (from the amino group), hydrogen cyanide (from the nitrile group), and methane (from the methyl groups). The remaining pyridine core may undergo further fragmentation or polymerization to form a charred residue at higher temperatures.

To definitively identify the decomposition products, further analytical techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) of the evolved gases would be required.

Conclusion

This technical guide outlines a systematic approach for the comprehensive evaluation of the thermal stability and decomposition of this compound. By following the detailed experimental protocols for TGA and DSC, and utilizing the proposed frameworks for data presentation and interpretation, researchers can establish a robust thermal stability profile for this compound. Such a profile is indispensable for guiding decisions related to its synthesis, purification, formulation, and storage, thereby ensuring the development of safe and stable pharmaceutical products.

The Synthesis of 2-Aminonicotinonitrile: A Technical Guide to its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonicotinonitrile, a pivotal scaffold in medicinal chemistry and drug development, serves as a crucial building block for a diverse array of therapeutic agents. Its unique electronic and structural features, arising from the strategic placement of an amino and a nitrile group on a pyridine ring, have made it a sought-after intermediate in the synthesis of complex heterocyclic systems. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to 2-aminonicotinonitrile, offering detailed experimental protocols for key methodologies and a comparative analysis of their quantitative aspects.

Historical Perspective and Discovery

The genesis of 2-aminonicotinonitrile synthesis is intrinsically linked to the development of methods for the direct amination of pyridine rings. While a definitive first synthesis of the parent 2-aminonicotinonitrile is not clearly documented in readily available literature, the foundational chemistry for its creation was laid in the early 20th century.

The seminal work of Russian chemist Aleksei Chichibabin in 1914 on the direct amination of pyridine using sodium amide represents the earliest and most classical approach.[1][2] This reaction, now known as the Chichibabin reaction , provided a direct pathway to 2-aminopyridine derivatives.[1][2] Although initially applied to pyridine itself, the principles of this nucleophilic substitution of a hydride ion were later extended to substituted pyridines, including those with electron-withdrawing groups like the nitrile function.

Over the decades, the harsh conditions and moderate yields often associated with the classical Chichibabin reaction spurred the development of more refined and versatile synthetic strategies. These include multi-component reactions that build the pyridine ring from acyclic precursors, and substitution reactions starting from pre-functionalized pyridines.

Key Synthetic Methodologies

Several distinct strategies have emerged for the synthesis of 2-aminonicotinonitrile and its derivatives. The following sections detail the most significant of these, providing both historical context and modern refinements.

Chichibabin-Type Multi-Component Reactions

A classical and widely utilized approach involves a one-pot condensation of a ketone, an aldehyde, malononitrile, and an ammonia source (typically ammonium acetate).[3] This method constructs the substituted pyridine ring in a single step and is conceptually related to the Chichibabin pyridine synthesis developed in 1924.[4] While effective for generating a library of derivatives, this classical approach often suffers from low yields.[5]

Experimental Protocol: General Procedure for Substituted 2-Aminonicotinonitrile Synthesis [3]

-

In a round-bottom flask, equimolar amounts of an appropriate aldehyde and acetophenone are dissolved in absolute ethanol.

-

A 10% alcoholic sodium hydroxide solution is added, and the mixture is stirred at room temperature to form the corresponding chalcone.

-

The resulting chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) are then refluxed overnight in absolute ethanol.

-

After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis from 1,1,3,3-Tetraalkoxypropane and Malononitrile

A more controlled and often higher-yielding approach involves the construction of the pyridine ring from acyclic precursors. A notable example is the reaction of 1,1,3,3-tetramethoxypropane with malononitrile.[6]

Experimental Protocol: Synthesis of 2-Aminonicotinonitrile [6]

-

Step 1: Synthesis of 1-Methoxy-4,4-dicyano-1,3-butadiene

-

A solution of malononitrile (2.0 g, 31 mmol) and 1,1,3,3-tetramethoxypropane (5.0 g, 31 mmol) in 12 ml of acetic anhydride is heated to reflux for 24 hours.

-

The reaction mixture is then distilled to separate the lower boiling by-products and solvent from the desired intermediate product.

-

-

Step 2: Synthesis of 2-Aminonicotinonitrile

-

To the residue from Step 1, 105 ml of 30% aqueous ammonium hydroxide solution is added.

-

The reaction mixture is heated to reflux for 2 hours.

-

The solvent is removed in vacuo.

-

The residue is dissolved in 200 ml of chloroform and treated with decolorizing charcoal.

-

The filtered solution is concentrated, and the resulting residue is triturated with petroleum ether-hexane to yield 2-aminonicotinonitrile.

-

Synthesis from 2-Chloronicotinonitrile

The nucleophilic substitution of a halogen on the pyridine ring provides a direct route to 2-aminonicotinonitrile. This method relies on the availability of 2-chloronicotinonitrile as the starting material. The chloro-substituent at the 2-position is activated towards nucleophilic attack by the ring nitrogen.

Experimental Protocol: General Procedure for Amination of 2-Chloronicotinonitrile

-

2-Chloronicotinonitrile is dissolved in a suitable solvent (e.g., ethanol, DMF).

-

An excess of an ammonia source, such as aqueous or alcoholic ammonia, is added.

-

The reaction mixture is heated in a sealed vessel at elevated temperatures (e.g., 100-150 °C) for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

Note: A detailed protocol for the direct amination of 2-chloronicotinonitrile was not explicitly found in the search results. The above is a generalized procedure based on common organic chemistry practices for such transformations. The synthesis of the precursor, 2-chloronicotinamide, from 2-chloronicotinonitrile involves reaction with concentrated sulfuric acid followed by treatment with ammonia.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.

| Method | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield (%) |

| Chichibabin-Type Multi-Component | Aldehyde, Ketone, Malononitrile | Ammonium Acetate, NaOH | Reflux in Ethanol | Variable (often low to moderate) |

| From 1,1,3,3-Tetramethoxypropane | 1,1,3,3-Tetramethoxypropane, Malononitrile | Acetic Anhydride, Ammonium Hydroxide | Reflux | Not explicitly stated in the provided text, but implied to be a viable process. |

| From 2-Chloronicotinonitrile | 2-Chloronicotinonitrile | Ammonia source | High Temperature, Sealed Vessel | Dependent on specific conditions |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Caption: Overview of major synthetic routes to 2-aminonicotinonitrile.

Conclusion

The synthesis of 2-aminonicotinonitrile has evolved significantly from its conceptual origins in the early 20th century. The foundational Chichibabin reaction paved the way for direct amination of the pyridine ring, leading to multi-component strategies that construct the heterocyclic core from simple acyclic precursors. Modern methods continue to improve upon these classical approaches, offering higher yields, milder reaction conditions, and greater functional group tolerance. The synthetic pathways detailed in this guide provide researchers and drug development professionals with a robust toolkit for accessing this invaluable molecular scaffold, enabling the continued exploration of its potential in creating novel therapeutic agents.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N-substituted 2-cyanoacetamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 7. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 2-Amino-4,6-dimethylnicotinonitrile, a versatile heterocyclic building block. The document details synthetic routes to this core structure and explores key transformations of the 2-amino group, including acylation, alkylation, diazotization, and cyclocondensation reactions. Emphasis is placed on providing detailed experimental protocols and quantitative data to enable the practical application of these methods. Furthermore, this guide delves into the significance of this compound as a precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]pyridines, which have emerged as potent inhibitors of key signaling proteins in oncology, such as the Epidermal Growth Factor Receptor (EGFR). A detailed diagram of the EGFR signaling pathway is provided to contextualize the therapeutic relevance of these derivatives.

Introduction

This compound, a substituted 2-amino-3-cyanopyridine, is a molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates several reactive sites: a nucleophilic amino group, an electrophilic nitrile group, and a pyridine ring, making it a valuable scaffold for the construction of a diverse array of heterocyclic compounds. The reactivity of the amino group, in particular, allows for a wide range of chemical modifications, leading to the generation of libraries of compounds with potential biological activities.

Derivatives of 2-aminonicotinonitrile have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiproliferative, and kinase inhibitory activities. Notably, the fusion of a pyrimidine ring to the pyridine core of 2-aminonicotinonitrile derivatives has yielded potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This guide will provide an in-depth analysis of the chemical transformations of the amino group in this compound and highlight its application in the development of targeted therapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-component reaction, which offers an efficient and atom-economical approach.

One-Pot Four-Component Synthesis

A common and effective method involves the one-pot reaction of acetylacetone, malononitrile, and an ammonium salt. While specific literature for the dimethyl derivative is less common, the synthesis of analogous 2-amino-4,6-diarylnicotinonitriles is well-documented and can be adapted.

Experimental Protocol:

A mixture of acetylacetone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford this compound.

Reactivity of the 2-Amino Group

The 2-amino group in this compound is a key functional handle for derivatization. Its nucleophilic character allows it to readily participate in a variety of chemical reactions.

Acylation

The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This reaction is often a crucial step in the synthesis of biologically active molecules.

Experimental Protocol for Acetylation:

To a solution of this compound (1 mmol) in pyridine (5 mL), acetic anhydride (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-acetylamino-4,6-dimethylnicotinonitrile.

| Reactant | Acylating Agent | Solvent | Conditions | Product | Yield (%) |

| This compound | Acetic Anhydride | Pyridine | 0 °C to RT, 2-4h | 2-Acetylamino-4,6-dimethylnicotinonitrile | Not specified |

| 2-Amino-5-nitro-benzophenone | Chloroacetyl chloride | Toluene/Hexamethylene | Reflux, 1-3.5h | 2-Chloroacetylamino-5-nitro-benzophenone | Not specified[1] |

Alkylation

Alkylation of the amino group can be achieved using alkyl halides. This reaction can sometimes lead to a mixture of N-alkylated and O-alkylated (at the nitrile nitrogen) products, depending on the reaction conditions and the substrate.

Experimental Protocol for N-Alkylation:

A mixture of this compound (1 mmol), an appropriate alkyl halide (1.1 mmol), and a base such as potassium carbonate (1.5 mmol) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at room temperature or heated, depending on the reactivity of the alkyl halide. The reaction is monitored by TLC. Upon completion, the mixture is poured into water, and the product is extracted with a suitable organic solvent. The organic layer is then dried and concentrated to give the N-alkylated product.

| Reactant | Alkylating Agent | Base | Solvent | Conditions | Product | Yield (%) |

| This compound | Ethyl Chloroacetate | K2CO3 | DMF | RT to 60 °C | 2-(Ethoxycarbonylmethyl)amino-4,6-dimethylnicotinonitrile | Not specified |

Diazotization and Sandmeyer Reaction

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via the Sandmeyer reaction.[2][3][4][5][6]

Experimental Protocol for Sandmeyer Reaction (Chlorination):

This compound (1 mmol) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 mmol) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid at 0-5 °C. The reaction mixture is stirred for 1-2 hours at this temperature and then allowed to warm to room temperature. The product, 2-chloro-4,6-dimethylnicotinonitrile, is then isolated by extraction and purified by chromatography.

| Reactant | Reagents | Product | Yield (%) |

| This compound | 1. NaNO2, HCl | 2-Chloro-4,6-dimethylnicotinonitrile | Not specified |

| 2. CuCl |

Cyclocondensation Reactions

The 2-amino group, in conjunction with the adjacent nitrile group, provides a reactive dyad for the construction of fused heterocyclic rings. These reactions are fundamental in building complex molecular architectures with significant biological activities.

The reaction of this compound with reagents like formamide, urea, or guanidine leads to the formation of the pyrimido[4,5-b]pyridine ring system. This scaffold is a key component of many kinase inhibitors.

Experimental Protocol for Synthesis of 5,7-Dimethylpyrimido[4,5-b]pyridin-4-amine:

A mixture of this compound (1 mmol) and formamide (10 mL) is heated at reflux for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to give 5,7-Dimethylpyrimido[4,5-b]pyridin-4-amine.

| Reactant | Reagent | Product | Yield (%) |

| This compound | Formamide | 5,7-Dimethylpyrimido[4,5-b]pyridin-4-amine | Not specified |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Urea | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one | Not specified[6] |

Application in Drug Development: Pyrimido[4,5-b]pyridine Derivatives as EGFR Inhibitors

The pyrimido[4,5-b]pyridine scaffold, readily synthesized from this compound, is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. Several derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[7][8] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Derivatives of pyrimido[4,5-b]quinoline have shown significant inhibitory activity against both wild-type and mutant forms of EGFR.[7] For instance, certain N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines have demonstrated potent EGFR inhibition with IC50 values in the nanomolar range.[7]

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network of protein interactions that ultimately leads to cellular responses such as proliferation, differentiation, and survival. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In cancer, mutations in EGFR can lead to its constitutive activation, resulting in uncontrolled cell growth. Pyrimido[4,5-b]pyridine-based inhibitors act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking its signaling activity.[9]

Caption: EGFR Signaling Pathway and Inhibition by Pyrimido[4,5-b]pyridine Derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of its 2-amino group allows for a wide range of chemical transformations, including acylation, alkylation, diazotization, and, most notably, cyclocondensation reactions to form fused heterocyclic systems. The demonstrated utility of its derivatives, particularly pyrimido[4,5-b]pyridines, as potent EGFR inhibitors underscores the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 2-Amino-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 2-Amino-4,6-dimethylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. An understanding of its tautomeric equilibrium is crucial for predicting its physicochemical properties, reaction mechanisms, and biological activity. While direct experimental data for this specific molecule is limited in the current literature, this guide draws upon established principles and data from closely related 2-aminopyridine and 2-amino-3-cyanopyridine systems to provide a robust theoretical and practical framework for its study.

Introduction to Tautomerism in 2-Aminopyridine Derivatives

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 2-aminopyridine derivatives, the most common type of tautomerism is the amino-imino tautomerism. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridine ring.

In the case of this compound, the primary equilibrium is between the canonical amino form and the imino tautomer. It is well-established, both experimentally and computationally, that for most neutral 2-aminopyridines, the amino form is the more stable and therefore the major tautomer present at equilibrium.[1][2]

Potential Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the migration of a proton from the exocyclic amino group to the endocyclic nitrogen atom of the pyridine ring.

-

Amino Tautomer (Major Form): This is the aromatic, canonical form of the molecule.

-

Imino Tautomer (Minor Form): This is a non-aromatic, quinoidal form.

A second, less common, tautomerism could involve the nitrile group, leading to a ketenimine form. However, the amino-imino tautomerism is considered the most significant for this class of compounds.

Below is a diagram illustrating the primary amino-imino tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

Direct experimental determination of the tautomeric equilibrium constant (KT) for this compound is not available in the reviewed literature. However, computational studies on analogous compounds provide valuable insights into the relative stabilities of the tautomers. For instance, a study on 2-amino-4-methylpyridine using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory revealed that the canonical amino form is significantly more stable than the imino tautomer.[1][2]

| Tautomer of 2-Amino-4-methylpyridine | Relative Energy (kcal/mol) | Reference |

| Amino (Canonical) | 0.00 | [1][2] |

| Imino (trans) | 13.60 | [1][2] |

| Imino (cis) | 16.36 | [1] |

Table 1: Calculated Relative Energies of Tautomers for a Structurally Similar Compound. This data is illustrative for the tautomerism of this compound.

The significant energy difference suggests that the population of the imino tautomer is very low under standard conditions. The transition state for the proton transfer has been calculated to be high, indicating a significant kinetic barrier for interconversion.[1][2]

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and crystallographic techniques is typically employed to study tautomeric equilibria. The following is a general workflow for such an investigation.

Objective: To distinguish between the amino and imino tautomers in solution and to quantify their relative concentrations.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess solvent effects on the tautomeric equilibrium.

-

Spectral Acquisition:

-

Record ¹H NMR spectra to observe the chemical shifts of the amino protons and the aromatic protons. The amino protons of the major tautomer are expected to appear as a broad singlet, while the imino proton would have a different chemical shift.

-

Record ¹³C NMR spectra. The chemical shifts of the carbon atoms, particularly C2, C4, and C6, will differ significantly between the amino and imino forms due to changes in hybridization and electron density.

-

¹⁵N NMR can be particularly informative as the nitrogen chemical shifts are very sensitive to the tautomeric state.

-

-

Data Analysis: The relative integrals of the signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the tautomeric equilibrium constant (KT). Low-temperature NMR studies can also be performed to slow down the interconversion rate and potentially observe distinct signals for both tautomers if they are in rapid exchange at room temperature.

Objective: To identify the characteristic vibrational modes of the functional groups present in each tautomer.

Methodology:

-

Sample Preparation: Prepare a KBr pellet of the solid sample or record the spectrum of a solution in a suitable solvent (e.g., CCl₄, CH₂Cl₂).

-

Spectral Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Amino Tautomer: Look for characteristic N-H stretching vibrations of the primary amino group (typically two bands in the 3500-3300 cm⁻¹ region) and the C≡N stretch (around 2230-2210 cm⁻¹).

-

Imino Tautomer: Expect to see a C=N stretching vibration (around 1650 cm⁻¹) and a single N-H stretching band for the imino group. The presence and relative intensities of these bands can provide qualitative evidence for the predominant tautomer.

-

Objective: To observe the electronic transitions characteristic of each tautomer and study the effect of solvent polarity on the equilibrium.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: The aromatic amino tautomer and the non-aromatic imino tautomer are expected to have distinct absorption maxima (λmax). Changes in the position and intensity of the absorption bands with solvent polarity can provide insights into the tautomeric equilibrium.[3]

Objective: To definitively determine the solid-state structure of the compound and identify the predominant tautomer in the crystalline form.

Methodology:

-

Crystal Growth: Grow single crystals of this compound from a suitable solvent.

-

Data Collection: Collect X-ray diffraction data from a suitable single crystal.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise positions of all atoms, including hydrogen atoms, which will confirm the location of the mobile proton and thus the tautomeric form.

Computational Modeling

Objective: To calculate the relative energies of the tautomers and the transition state for their interconversion, and to simulate spectroscopic data to aid in the interpretation of experimental results.

Methodology:

-

Software: Use quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Calculations:

-

Perform geometry optimizations for all possible tautomers to find their minimum energy structures.

-

Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to simulate IR spectra.

-

Perform transition state searches to locate the saddle point on the potential energy surface connecting the tautomers and calculate the activation energy for interconversion.

-

Calculate NMR chemical shifts and UV-Vis electronic transitions to compare with experimental data.

-

Logical Relationship of Tautomerism and Influencing Factors

The tautomeric equilibrium of this compound is a dynamic process influenced by several interconnected factors.

Conclusion

The tautomerism of this compound is expected to be dominated by the aromatic amino form, consistent with the behavior of other 2-aminopyridine derivatives. This guide outlines the key theoretical considerations and provides a comprehensive set of experimental and computational protocols for the detailed investigation of its tautomeric equilibrium. A thorough understanding of these principles is essential for researchers in drug discovery and materials science to effectively utilize this and related heterocyclic scaffolds in their work.

References

- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

Methodological & Application

One-Pot Synthesis of 2-Amino-4,6-dimethylnicotinonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-4,6-dimethylnicotinonitrile and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anti-tumor, anti-inflammatory, and cardiotonic agents.[1][2] They are also recognized as potent phosphodiesterase 4 (PDE4) inhibitors, which are beneficial for treating asthma and chronic obstructive pulmonary disease (COPD).[1][2]

Introduction

2-Amino-4,6-disubstituted nicotinonitriles are a class of pyridine derivatives that serve as crucial scaffolds in the development of novel therapeutic agents.[1][2] The one-pot, multi-component reaction (MCR) approach for their synthesis is highly advantageous as it offers several benefits over traditional multi-step methods. These advantages include shorter reaction times, higher yields, operational simplicity, and reduced waste, aligning with the principles of green chemistry.[3][4] This protocol focuses on a robust and versatile one-pot synthesis utilizing a four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.

Applications in Drug Discovery

The 2-aminonicotinonitrile core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities:

-

Anticancer Activity: Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, such as breast cancer (MDA-MB-231 and MCF-7).[5] Some compounds have shown to induce autophagy and apoptosis in cancer cells, highlighting their potential as novel anticancer agents.[6][7]

-

Anti-inflammatory Properties: The pyridine ring is a key structural motif in molecules with anti-inflammatory properties.[1][2]

-

PDE4 Inhibition: Pyridine-containing molecules are known to be potent inhibitors of phosphodiesterase 4 (PDE4), an important target for the treatment of inflammatory airway diseases like asthma and COPD.[1][2]

-

Cardiotonic Effects: Some 2-amino-4,6-(disubstituted)nicotinonitriles have been identified as having cardiotonic properties.[1][2]

-

Antimicrobial and Tuberculostatic Activity: Various derivatives of 2-aminonicotinic acid have been synthesized and evaluated for their moderate tuberculostatic activity.[8] Additionally, the broader class of 2-aminopyrimidines, which share structural similarities, are known for their broad-spectrum antimicrobial properties.[9]

Experimental Protocol: One-Pot Synthesis using Activated Fuller's Earth

This protocol is based on an efficient and environmentally benign method utilizing activated Fuller's earth as a reusable catalyst under solvent-free conditions.[1]

Materials:

-

Substituted aldehyde (2 mmol)

-

Substituted acetophenone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (2.4 mmol)

-

Activated Fuller's earth (20 wt. %)

-

Ethanol

-

Standard laboratory glassware

-

Oil bath

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, combine the substituted aldehyde (2 mmol), substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.4 mmol), and activated Fuller's earth (20 wt. %).

-

Heat the reaction mixture at 90 °C in an oil bath.

-

Monitor the progress of the reaction using thin-layer chromatography.

-